1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole 1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole
Brand Name: Vulcanchem
CAS No.: 681274-73-7
VCID: VC4682945
InChI: InChI=1S/C22H16BrClFNS/c23-16-10-8-15(9-11-16)12-26-13-22(17-4-1-2-7-21(17)26)27-14-18-19(24)5-3-6-20(18)25/h1-11,13H,12,14H2
SMILES: C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=C(C=CC=C4Cl)F
Molecular Formula: C22H16BrClFNS
Molecular Weight: 460.79

1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole

CAS No.: 681274-73-7

Cat. No.: VC4682945

Molecular Formula: C22H16BrClFNS

Molecular Weight: 460.79

* For research use only. Not for human or veterinary use.

1-(4-bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole - 681274-73-7

Specification

CAS No. 681274-73-7
Molecular Formula C22H16BrClFNS
Molecular Weight 460.79
IUPAC Name 1-[(4-bromophenyl)methyl]-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indole
Standard InChI InChI=1S/C22H16BrClFNS/c23-16-10-8-15(9-11-16)12-26-13-22(17-4-1-2-7-21(17)26)27-14-18-19(24)5-3-6-20(18)25/h1-11,13H,12,14H2
Standard InChI Key QTBUHBICQIAZMS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=C(C=CC=C4Cl)F

Introduction

Structural Overview

Chemical Name:
1-(4-Bromobenzyl)-3-((2-chloro-6-fluorobenzyl)thio)-1H-indole

Key Structural Features:

  • Indole Core: A bicyclic structure composed of a benzene ring fused to a pyrrole ring.

  • 4-Bromobenzyl Substituent: A bromine atom attached to the benzyl group enhances the compound's reactivity and potential biological activity.

  • Chlorofluorobenzylthio Substituent: A benzyl group containing both chlorine and fluorine atoms, linked via a sulfur atom to the indole core.

This combination of functional groups provides the compound with unique chemical properties and potential for diverse biological interactions.

Synthesis

While specific synthesis details for this exact compound are not directly available in the provided results, similar compounds are typically synthesized using multi-step organic reactions. Below is a generalized synthesis pathway for related indole derivatives:

  • Preparation of the Indole Core:
    The indole nucleus can be prepared via Fischer indole synthesis or other cyclization methods.

  • Introduction of Bromobenzyl Group:
    The bromobenzyl substituent is introduced through alkylation reactions using 4-bromobenzyl halides in the presence of a base.

  • Attachment of Chlorofluorobenzylthio Group:
    The chlorofluorobenzyl group is linked via a thiol (sulfur) bridge using nucleophilic substitution reactions. This step often involves thiolation followed by coupling with chlorofluorobenzyl halides.

  • Purification and Characterization:
    The final product is purified using recrystallization or chromatography techniques and characterized using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1H and 13C^{13}C).

    • Mass spectrometry (MS).

    • Infrared (IR) spectroscopy for functional group identification.

Pharmacological Activity

Compounds with similar structures have been extensively studied for their biological activities:

  • Antimicrobial Properties: Halogenated benzyl groups often enhance antimicrobial efficacy by disrupting bacterial cell membranes or enzyme systems .

  • Anticancer Potential: Indole derivatives are known to interact with cellular pathways like apoptosis and cell cycle regulation, making them promising candidates for cancer therapy .

Drug Design

The combination of halogen atoms (bromine, chlorine, fluorine) in the structure can improve:

  • Lipophilicity and bioavailability.

  • Binding affinity to biological targets such as enzymes or receptors.

Molecular Docking Studies

In silico studies could explore how this compound interacts with proteins like kinases or bacterial enzymes to predict its therapeutic potential.

Analytical Data

PropertyDetails
Molecular WeightCalculated based on atomic composition (C, H, Br, Cl, F, N, S).
Spectroscopic Techniques1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy for structural confirmation.
SolubilityLikely soluble in organic solvents like DMSO or ethanol due to aromaticity.

Limitations

  • Lack of specific experimental data for this compound in current literature.

  • Potential toxicity due to halogenated substituents.

Future Research

  • Biological Testing: Evaluate antimicrobial and anticancer properties through in vitro assays.

  • Structure-Activity Relationship (SAR): Modify substituents to optimize activity and reduce toxicity.

  • Pharmacokinetics Studies: Investigate metabolism, absorption, distribution, and excretion profiles.

This compound represents an intriguing candidate for further research in medicinal chemistry due to its unique structural features and potential pharmacological applications.

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